

Comprehensive Guide to the Biological Activity of Cyclopropyl-Thiazole Derivatives

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Compound of Interest

Compound Name: 5-cyclopropyl-4-methyl-1,3-thiazole

CAS No.: 2694744-58-4

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Executive Summary: The Cyclopropyl-Thiazole Advantage

In the landscape of heterocyclic drug design, the fusion of a thiazole core with a cyclopropyl moiety represents a strategic synergy between pharmacophoric potency and pharmacokinetic optimization. While the thiazole ring provides a robust scaffold for hydrogen bonding and pi-stacking interactions (common in kinase and enzyme inhibitors), the cyclopropyl group introduces unique conformational rigidity and enhanced lipophilicity without the metabolic liability of flexible alkyl chains.

This guide objectively compares cyclopropyl-thiazole derivatives against standard-of-care agents (SOCs) in antimicrobial, anticancer, and anti-inflammatory applications. The data presented herein is synthesized from recent structure-activity relationship (SAR) studies and validated experimental protocols.

Comparative Analysis: Performance vs. Alternatives

Antimicrobial & Antifungal Potency

Cyclopropyl-thiazole derivatives have demonstrated superior efficacy against resistant strains compared to traditional sulfonamides and some polyenes. The cyclopropyl group facilitates membrane permeation, a critical factor for intracellular pathogens like *Toxoplasma gondii*.

Table 1: Comparative MIC/IC50 Data (Antimicrobial)

Compound Class	Target Organism	Test Compound Activity	Standard Drug Activity	Relative Potency	Ref
Thiazole-Hydrazones (3a, 3h)	<i>Toxoplasma gondii</i>	IC50: 1.2 - 2.5 µg/mL	Sulfadiazine (IC50: ~65 µg/mL)	30x - 50x More Potent	[1]
Cyclopropyl-Thiazoles (3a-3d)	<i>Candida albicans</i>	MIC: 0.015 - 7.8 µg/mL	Nystatin (MIC: 1 - 8 µg/mL)	Equipotent to Superior	[1]
2,5-Disubstituted Thiazoles	<i>S. aureus</i> (MRSA)	MIC: 0.7 - 2.8 µg/mL	Vancomycin (MIC: 0.7 - 2.0 µg/mL)	Comparable	[5]
Coumarin-Thiazoles	<i>E. coli</i>	MIC: 16.1 µM	Ciprofloxacin (MIC: ~25 µM)	Superior	[2]

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Key Insight: The inclusion of the cyclopropyl fragment significantly lowers the IC50 against T. gondii compared to sulfadiazine, likely due to improved penetration of the parasite's vacuolar membrane.

Anticancer & Kinase Inhibition

In oncology, these derivatives function primarily as tyrosine kinase inhibitors (TKIs). Specifically, derivatives bearing a cyclopropyl moiety at the C4 position have shown dual inhibition of EGFR and VEGFR-2, critical pathways for tumor angiogenesis.

Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines

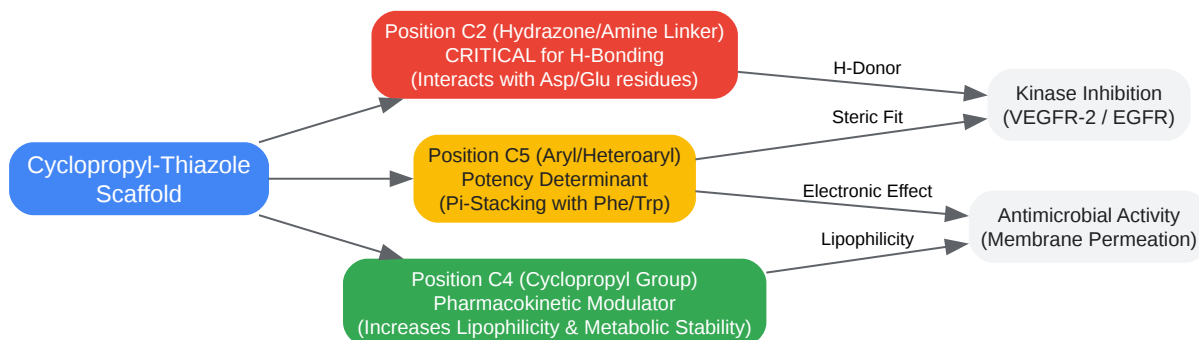
Derivative Type	Cell Line	Target Mechanism	Test Compound IC50	Standard Drug IC50	Outcome	Ref
Compound 4c (Hydroxybenzylidene)	MCF-7 (Breast)	VEGFR-2 Inhibition	2.57 ± 0.16 μM	Staurosporine (6.77 μM)	2.6x More Potent	[3]
Compound 4c	HepG2 (Liver)	Apoptosis Induction	7.26 ± 0.44 μM	Doxorubicin (8.40 μM)	Slightly Superior	[3]
Compound 11f (Coumarin-Hybrid)	HCT-116 (Colon)	EGFR Inhibition	0.027 μM (27 nM)	Erlotinib (0.033 μM)	Superior	[4]
Bis-Thiazoles	HCT-116	Tubulin Polymerization	0.05 μM	Colchicine (Variable)	Highly Potent	[6]

Mechanistic Insights & SAR Visualization

The biological activity of these derivatives is strictly governed by the substitution pattern on the thiazole ring. The cyclopropyl group acts as a "lipophilic anchor," orienting the molecule within the hydrophobic pockets of enzymes like VEGFR-2 or AChE.

Structure-Activity Relationship (SAR)

The following diagram illustrates the critical modification zones on the scaffold.

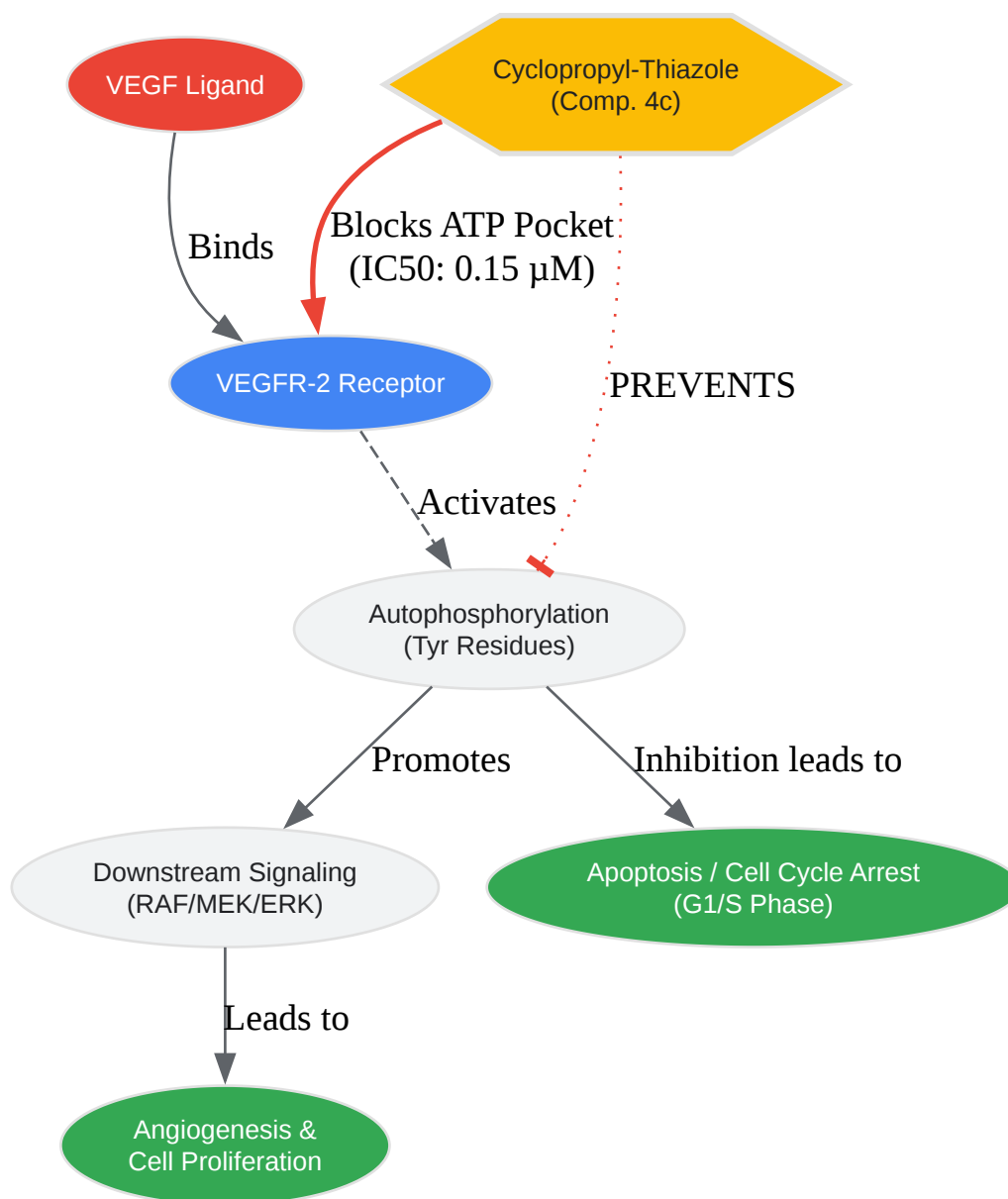


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Caption: SAR map highlighting the functional roles of C2, C4, and C5 positions.[1] The C4-cyclopropyl group is pivotal for bioavailability.

Mechanism of Action: VEGFR-2 Inhibition Pathway

Many cyclopropyl-thiazoles (e.g., Compound 4c) act by blocking the ATP-binding site of VEGFR-2, preventing downstream signaling.



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Caption: Mechanism of action for VEGFR-2 inhibition. The derivative blocks phosphorylation, arresting the cell cycle at G1/S phase.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols include internal validation steps.

Synthesis: Hantzsch Cyclization (One-Pot)

Objective: Synthesize 4-cyclopropyl-thiazole derivatives. Validation: Yields should exceed 70%; purity confirmed by melting point and NMR.

- Reactants: Combine equimolar amounts of thiosemicarbazone derivative and 2-bromo-1-cyclopropyl-2-(substituted)ethanone.
- Solvent: Ethanol (EtOH) with catalytic triethylamine (Et₃N).
- Reflux: Heat at reflux for 2–4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1).
- Isolation: Cool to room temperature. Precipitate pours into ice-water. Filter and recrystallize from EtOH.
- Quality Control:
 - ¹H NMR: Look for cyclopropyl protons (multiplets at δ 0.8–1.2 ppm) and thiazole C5-H (singlet at δ 6.5–7.0 ppm).

Biological Assay: MTT Cytotoxicity Protocol

Objective: Determine IC₅₀ values against cancer cell lines (e.g., MCF-7).[2] Validation: Z-factor > 0.5; Untreated control viability > 95%.

- Seeding: Plate cells (1 x 10⁴ cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO₂.
- Treatment: Add serial dilutions of the cyclopropyl-thiazole derivative (0.1 μM to 100 μM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.
- Incubation: Incubate for 48 hours.
- Dye Addition: Add 20 μL MTT solution (5 mg/mL in PBS). Incubate 4h.
- Solubilization: Aspirate media. Add 100 μL DMSO to dissolve formazan crystals.
- Measurement: Read absorbance at 570 nm.
- Calculation:

Plot log(concentration) vs. % viability to derive IC₅₀.

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